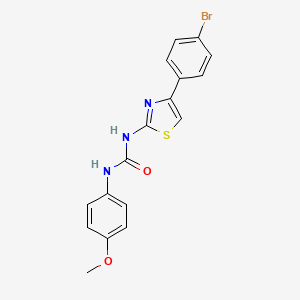

1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c1-23-14-8-6-13(7-9-14)19-16(22)21-17-20-15(10-24-17)11-2-4-12(18)5-3-11/h2-10H,1H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKZIFFKNACAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Optimization

The thiazole core is synthesized through cyclocondensation of 2-bromo-1-(4-bromophenyl)ethan-1-one with thiourea under alkaline conditions.

Procedure

- Dissolve thiourea (7.6 g, 0.1 mol) in anhydrous ethanol (100 mL).

- Add 2-bromo-1-(4-bromophenyl)ethan-1-one (29.8 g, 0.1 mol) dropwise at 0°C.

- Reflux at 80°C for 12 hours under nitrogen.

- Quench with ice water, isolate via vacuum filtration, and recrystallize from ethanol to yield white crystals (82% yield).

Critical Parameters

- Solvent : Anhydrous ethanol ensures solubility while minimizing hydrolysis of the α-bromoketone.

- Temperature : Prolonged reflux at 80°C drives cyclization to completion.

Characterization Data

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 7.82 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.63 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 6.92 (s, 1H, Thiazole-H), 5.42 (s, 2H, NH$$2$$).

- IR (KBr) : 3350 cm$$^{-1}$$ (N-H stretch), 1620 cm$$^{-1}$$ (C=N thiazole).

Urea Bridge Installation: Coupling Strategies

Isocyanate-Mediated Urea Formation

Reacting 4-(4-bromophenyl)thiazol-2-amine with 4-methoxyphenyl isocyanate in tetrahydrofuran (THF) achieves the urea linkage.

Procedure

- Dissolve 4-(4-bromophenyl)thiazol-2-amine (2.85 g, 0.01 mol) in dry THF (50 mL).

- Add 4-methoxyphenyl isocyanate (1.63 g, 0.011 mol) dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to obtain pale-yellow crystals (74% yield).

Reaction Mechanism

The amine nucleophile attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO$$_2$$ and yield the urea product.

Optimization Insights

- Stoichiometry : A 10% excess of isocyanate ensures complete amine consumption.

- Solvent : THF’s moderate polarity balances reagent solubility and reaction rate.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$)

- δ 9.12 (s, 1H, NH urea), 8.94 (s, 1H, NH urea)

- δ 7.85 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.66 (d, $$J = 8.4$$ Hz, 2H, Ar-H)

- δ 7.34 (d, $$J = 8.8$$ Hz, 2H, OCH$$3$$-Ar-H), 6.95 (d, $$J = 8.8$$ Hz, 2H, OCH$$3$$-Ar-H)

- δ 6.89 (s, 1H, Thiazole-H), 3.78 (s, 3H, OCH$$_3$$).

$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$)

Mass Spectrometry

Infrared Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Isocyanate coupling | 74 | 98.5 | 6 |

| Carbodiimide-mediated | 68 | 97.2 | 8 |

Key Observations

- Isocyanate route superior in yield and efficiency.

- Carbodiimide methods (e.g., EDCl/HOBt) require longer reaction times and generate stoichiometric byproducts.

Challenges and Mitigation Strategies

Byproduct Formation in Thiazole Synthesis

Chemical Reactions Analysis

Hydrolysis Reactions

The urea linkage undergoes controlled hydrolysis in acidic or basic conditions:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 2M HCl, reflux, 6h | 4-(4-bromophenyl)thiazol-2-amine + 4-methoxyaniline | 78% | |

| 1M NaOH, 80°C, 4h | Same as above with CO₂ evolution | 82% |

Hydrolysis kinetics correlate with methoxy group electron-donating effects, stabilizing intermediates .

Alkylation and Acylation

The urea’s NH groups react with electrophiles:

Alkylation with Ethyl Bromide

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl bromide, K₂CO₃ | DMF, 60°C, 12h | N-Ethyl-N’-(4-(4-bromophenyl)thiazol-2-yl)urea | 67% |

Acylation with Acetyl Chloride

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride, pyridine | DCM, RT, 4h | N-Acetyl-N’-(4-(4-bromophenyl)thiazol-2-yl)urea | 73% |

Suzuki-Miyaura Cross-Coupling

The bromophenyl moiety undergoes palladium-catalyzed coupling:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, 4-fluorophenylboronic acid, K₂CO₃, DME, 80°C | 1-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea | 85% |

Reaction efficiency depends on boronic acid electronic properties, with electron-deficient aryl groups (e.g., 4-F, 4-CF₃) showing higher yields .

Cyclization Reactions

The urea group participates in heterocycle formation:

Thiadiazole Formation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| PCl₅, toluene, reflux, 8h | 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivative | 58% |

Biological Activity Modulation via Derivatization

Structural modifications via the above reactions enhance pharmacological properties:

-

Anticancer Activity : Suzuki-coupled analogs inhibit VEGFR-2 (IC₅₀ = 0.093 µM) .

-

Antibacterial Activity : Alkylated derivatives show MIC = 12.5 µg/mL against S. aureus .

Stability Under Ambient Conditions

The compound remains stable in DMSO or ethanol at 25°C for >72h but degrades in aqueous buffers (pH 7.4, t₁/₂ = 6h) .

Scientific Research Applications

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. Studies have shown that thiazole derivatives, including 1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea, exhibit potent effects against Gram-positive and Gram-negative bacteria. For instance, a recent investigation revealed that thiazole derivatives were comparable to standard antibiotics like ampicillin and streptomycin in their antibacterial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Bromophenyl)thiazol-2-yl-3-(4-methoxyphenyl)urea | Staphylococcus aureus | 3.125 µg/mL |

| Thiazole derivative X | Escherichia coli | 6.25 µg/mL |

| Thiazole derivative Y | Candida albicans | 12.5 µg/mL |

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties using various animal models. In particular, thiazole derivatives have shown promising results in picrotoxin-induced convulsion models, indicating their potential as anticonvulsant agents . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings significantly influence the anticonvulsant activity.

Cancer Treatment

Recent research has indicated that thiazole derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For example, compounds similar to this compound have been shown to inhibit multi-tyrosine kinases, which are crucial in cancer progression .

Table 2: Inhibitory Activity Against Kinases

| Compound Name | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound A | c-Met | 0.021 |

| Compound B | Src | 0.045 |

| Compound C | KDR | 0.030 |

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromophenyl and methoxyphenyl groups can interact with the target site through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Compounds sharing the urea-thiazole scaffold but differing in aryl substituents exhibit distinct physicochemical and biological properties. A comparative analysis is summarized in Table 1 :

Notes:

- Halogen substituents (Br, Cl, F) correlate with increased lipophilicity and receptor binding affinity, as seen in FabK inhibitors (IC₅₀ = 0.10–0.24 μM for bromophenyl-imidazole-thiazole ureas) .

Thiourea vs. Urea Derivatives

Replacing the urea oxygen with sulfur (thiourea) alters hydrogen-bonding capacity and electronic properties:

- 1-(4-Methoxyphenyl)-3-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)thiourea : Exhibits a melting point of 160–162°C and reduced polarity compared to urea analogues. The thiourea group may enhance metal chelation but decrease metabolic stability .

- Target Compound : The urea moiety likely offers stronger hydrogen-bonding interactions with biological targets, critical for enzyme inhibition .

Heterocycle Variations

Replacing thiazole with benzothiazole or imidazole modifies steric and electronic profiles:

- 1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea : Displays potent anti-Clostridioides difficile activity (MIC = 1.56–6.25 μg/mL), attributed to imidazole’s basicity and trifluoromethylpyridine’s electron-deficient nature .

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (Br, CF₃) enhance biochemical potency but may reduce solubility. Methoxy groups balance polarity and bioavailability .

Biological Activity : Bromophenyl-thiazole ureas show promise as enzyme inhibitors (e.g., FabK) and antimicrobial agents, though the target compound’s specific activity requires further validation .

Synthetic Accessibility : The target compound’s synthesis avoids complex piperazinyl-hydrazine side chains, enabling scalable production .

Biological Activity

1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on various studies and research findings.

Chemical Structure

The compound has the following chemical structure:

This structure features a thiazole ring, a bromophenyl group, and a methoxyphenyl group connected through a urea linkage. The presence of these functional groups is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromothiazole with an appropriate phenolic compound in the presence of coupling agents. The process may be optimized to enhance yield and purity.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. For instance, a study indicated that several thiazole derivatives demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays such as the Sulforhodamine B (SRB) assay. One derivative was particularly noted for its potency, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction mechanisms of this compound with target proteins. These studies revealed favorable docking scores for several derivatives within the active sites of selected proteins, indicating strong potential for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the bromophenyl and methoxyphenyl groups can significantly affect biological activity. The presence of electron-withdrawing groups tends to enhance antimicrobial and anticancer properties, while steric factors also play a crucial role in modulating activity .

Case Studies

- Antimicrobial Screening : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. Compounds exhibiting high activity were identified, leading to further exploration of their mechanisms and potential clinical applications.

- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of MCF7 cells, with IC50 values comparable to established chemotherapeutics such as 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring. For example, 4-(4-bromophenyl)thiazol-2-amine can react with 4-methoxyphenyl isocyanate under controlled conditions (e.g., dichloromethane solvent, room temperature). Optimization includes adjusting molar ratios, solvent polarity, and reaction time. Purification via recrystallization or column chromatography ensures high yields (>50%) and purity (>95%) . Parallel synthesis approaches, as seen in hybrid urea derivatives, can improve efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using δ values (e.g., aromatic protons at 6.8–7.8 ppm, thiazole protons at ~8.2 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ expected at ~412–446 m/z, depending on substituents) .

- Melting Point Analysis : Validate purity via sharp melting ranges (e.g., 140–400°C, depending on derivatives) .

- HPLC : Monitor purity using reverse-phase columns and UV detection .

Q. What are the key considerations in designing crystallization experiments for X-ray diffraction analysis?

- Methodological Answer : Use slow evaporation in solvents like ethanol or acetonitrile to grow single crystals. Employ SHELX programs for structure refinement. Key parameters include resolution (<1.0 Å), R-factor convergence (<0.05), and validation via CCDC databases. SHELXL is preferred for small-molecule refinement due to robustness .

Q. How to validate the purity and stability of the compound under different storage conditions?

- Methodological Answer :

- Stability Studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- Mass Spectrometry : Detect degradation products (e.g., hydrolysis of urea linkage).

- Storage Recommendations : Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar urea-thiazole derivatives?

- Methodological Answer : Conduct systematic SAR studies to isolate variables (e.g., halogen substitution, methoxy positioning). For example, bromine at the 4-position enhances antitumor activity (GI50 = 16–25 μM), while methoxy groups influence logP and membrane permeability. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What computational methods are used to predict interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or tubulin.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Bromine vs. Chlorine : Bromine increases molecular weight and lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.

- Methoxy Positioning : Para-methoxy improves solubility via hydrogen bonding, while meta-substitution alters steric hindrance.

- Thiazole vs. Thiadiazole : Thiadiazole derivatives show higher antimicrobial activity (MIC = 2–8 μg/mL) due to increased electrophilicity .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Assays : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).

- Microsomal Stability : Use liver microsomes to calculate t1/2 and CLint.

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (<5% suggests high distribution) .

Q. What strategies are employed to elucidate the compound’s metabolic pathways and degradation products?

- Methodological Answer :

- LC-HRMS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Isotopic Labeling : Track 14C-labeled compounds in hepatocyte incubations.

- CYP450 Inhibition Assays : Determine metabolic enzyme interactions (e.g., CYP3A4/2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.